1-Oleoyl-2-palmitoylglycerol

Description

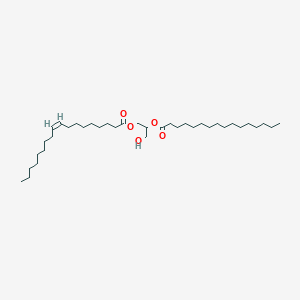

Structure

2D Structure

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKMFVMCATMEH-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-2-palmitoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-2-palmitoylglycerol, a significant diacylglycerol molecule. The document details its physicochemical properties, relevant experimental methodologies for its synthesis and analysis, and its crucial role in cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a 1,2-diglyceride where the acyl groups at the 1 and 2 positions are oleoyl and palmitoyl, respectively.[1] Its molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C37H70O5 | PubChem[1] |

| Molecular Weight | 594.9 g/mol | PubChem[1] |

| IUPAC Name | (2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate | PubChem[1] |

| Monoisotopic Mass | 594.52232533 Da | PubChem[1] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |

| Complexity | 603 | PubChem[1] |

| XLogP3 | 14.2 | PubChem[1] |

Experimental Protocols

The synthesis and analysis of specific diacylglycerols like this compound often employ enzymatic and chromatographic techniques. The following sections outline relevant methodologies based on the synthesis and analysis of structurally similar compounds.

Enzymatic Synthesis

The synthesis of specific di- and tri-acylglycerols is frequently achieved through lipase-catalyzed reactions due to their high selectivity. A common strategy involves a two-step enzymatic process, which can be adapted for the synthesis of this compound.

Step 1: Production of 2-monopalmitin

The initial step involves the alcoholysis of tripalmitin using a lipase that is sn-1,3-regiospecific. This reaction selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monopalmitin. The product can then be purified by crystallization.

Step 2: Esterification with Oleic Acid

In the second step, the purified 2-monopalmitin is esterified with oleic acid, again using a lipase catalyst.[2][3] This reaction attaches the oleoyl group to the sn-1 position, forming this compound. The reaction can often be performed in a solvent-free system.[2]

Analytical Methodologies

The analysis and quantification of this compound can be performed using high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A method using Silver-ion HPLC has been established for the accurate analysis of structurally similar compounds like 1,3-dioleoyl-2-palmitoylglycerol.[4] This technique allows for the separation of different triacylglycerol and diacylglycerol isomers.[4]

-

Column: A ChromSpher 5 Lipid column is often employed.[4]

-

Mobile Phase: A mixture of dichloromethane and acetone can be used as the eluent.[4]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of lipids.[4]

Gas Chromatography (GC)

The fatty acid composition of the synthesized diacylglycerol can be determined by gas chromatography. This typically involves the derivatization of the fatty acids to their corresponding methyl esters, which are then analyzed by GC.

Role in Cellular Signaling

This compound is a species of diacylglycerol (DAG), a critical second messenger in cellular signaling pathways. DAGs are generated from the hydrolysis of membrane phospholipids and are potent activators of Protein Kinase C (PKC).[5]

The Diacylglycerol (DAG) Signaling Pathway

The binding of an agonist, such as a hormone or growth factor, to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

While IP3 is a small, water-soluble molecule that diffuses into the cytosol to trigger the release of Ca2+ from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it serves as a docking site for and allosterically activates members of the Protein Kinase C (PKC) family. The activation of PKC leads to the phosphorylation of a wide range of downstream protein targets, thereby modulating numerous cellular processes, including cell growth, differentiation, and apoptosis. The signaling is terminated by the conversion of DAG to phosphatidic acid by DAG kinases.[6]

Specificity of Diacylglycerol Species

Different molecular species of DAG can exhibit preferences for activating specific PKC isoforms.[7] For instance, studies have shown that conventional PKCs (like PKCα and βII) and novel PKCs (like PKCδ and ε) have different sensitivities and dependencies on DAG species with varying fatty acid compositions.[7] While some studies have focused on DAG species like 1-stearoyl-2-arachidonoyl glycerol in the activation of nuclear PKC, the specific roles and isoform preferences of this compound in signaling are areas of ongoing research.[5] The diversity of DAG species adds a layer of complexity and specificity to cellular signaling, allowing for fine-tuned regulation of cellular responses.

References

- 1. This compound | C37H70O5 | CID 45040152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of 1-Oleoyl-2-palmitoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific stereoisomer of diacylglycerol (DAG), a critical lipid second messenger and a key intermediate in cellular metabolism. The precise arrangement of the oleoyl and palmitoyl acyl chains on the glycerol backbone confers distinct biological activities that differentiate it from other DAG isomers. This technical guide provides a comprehensive overview of the known biological functions of OPG, with a focus on its role in signal transduction, particularly the activation of Protein Kinase C (PKC), its metabolic fate, and its implications in various physiological and pathological processes. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding of OPG's role in cellular biology.

Introduction to Diacylglycerols and the Significance of Stereoisomerism

Diacylglycerols are a class of glycerolipids consisting of a glycerol molecule with two fatty acid chains attached. They are pivotal molecules in cellular physiology, serving as precursors for the synthesis of various lipids and as potent signaling molecules. The biological function of a DAG molecule is exquisitely dependent on its stereoisomerism—the specific fatty acids esterified to the glycerol backbone and their positions (sn-1, sn-2, or sn-3). The sn-1,2-diacylglycerols are the primary isomers with signaling capabilities, acting as second messengers to recruit and activate a variety of proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] this compound, with an unsaturated oleic acid at the sn-1 position and a saturated palmitic acid at the sn-2 position, represents a physiologically relevant DAG isomer.

Biological Functions of this compound

The primary and most well-characterized biological function of this compound is its role as a second messenger in intracellular signaling cascades.

Activation of Protein Kinase C (PKC)

OPG, like other sn-1,2-diacylglycerols, is a potent activator of conventional and novel isoforms of Protein Kinase C. The binding of OPG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This activation is often synergistic with calcium ions, which bind to the C2 domain of conventional PKC isoforms.[1][2] The specific acyl chains of OPG can influence the activation of different PKC isoforms, although detailed comparative studies focusing specifically on OPG are limited. However, studies comparing various DAGs have shown that the nature of the acyl chains (saturated vs. unsaturated) can modulate the activation of specific PKC isoforms.[3][4]

Role in Insulin Signaling and Hepatic Insulin Resistance

Emerging evidence suggests a role for specific DAG isomers in the development of hepatic insulin resistance. An accumulation of sn-1,2-DAGs in the liver is associated with the activation of PKCε, which in turn can phosphorylate the insulin receptor and impair downstream insulin signaling.[5] While the specific contribution of OPG to this process is an area of active investigation, studies have shown that palmitate can induce insulin resistance and increase diacylglycerol levels in hepatocytes.[6][7][8]

Signaling Pathways Involving this compound

The principal signaling pathway initiated by OPG is the activation of PKC and its downstream targets.

The Canonical PKC Activation Pathway

Upon stimulation of cell surface receptors (e.g., G protein-coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the newly generated DAG, including OPG, remains in the membrane. This localized increase in OPG concentration recruits PKC to the membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, modulating their activity and leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

Metabolic Fate of this compound

As a central intermediate in lipid metabolism, OPG can be directed into several metabolic pathways.

Synthesis of Triacylglycerols (TAGs)

OPG can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols, the primary form of energy storage in cells.

Synthesis of Phospholipids

Alternatively, OPG can serve as a precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), through the Kennedy pathway.

Conversion to Phosphatidic Acid

Diacylglycerol kinases (DGKs) can phosphorylate OPG to yield phosphatidic acid (PA), another important signaling lipid and metabolic intermediate. This conversion also serves to terminate OPG-mediated signaling.

Quantitative Data

Quantitative data on the specific effects of this compound is sparse in the literature. Most studies have focused on more readily available or synthetic DAGs. The following table summarizes representative quantitative data for related diacylglycerols to provide a comparative context.

| Parameter | Diacylglycerol Isomer | Value | Experimental System | Reference |

| PKCα Activation | 1,2-sn-dioleoylglycerol (DOG) | More potent activator than 1,3-DOG | POPC/POPS vesicles | [1][2] |

| PKC Isoform Activation | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Higher activation of PKCα and PKCδ vs. SDG and SEG | In vitro kinase assay | [3][4] |

| PKC Isoform Activation | 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Higher activation of PKCβI vs. SAG | In vitro kinase assay | [3][4] |

| PKC Isoform Activation | 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | Higher activation of PKCβI vs. SAG | In vitro kinase assay | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Lipid Extraction from Cells or Tissues

A standard method for extracting total lipids is a modification of the Bligh and Dyer method.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Procedure:

-

Homogenize the cell or tissue sample in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for downstream analysis.

In Vitro Protein Kinase C Activity Assay

This protocol outlines a common method for measuring PKC activity using a radioactive isotope.

Materials:

-

Purified PKC isoform

-

[γ-³²P]ATP

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol of interest (e.g., OPG)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by drying a mixture of PS and OPG under nitrogen and resuspending in buffer followed by sonication.

-

Set up the kinase reaction by combining the assay buffer, lipid vesicles, PKC enzyme, and substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

References

- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of hepatic lipids in hepatic insulin resistance and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Chronic Exposure to Palmitate Impairs Insulin Signaling in an Intestinal L-cell Line: A Possible Shift from GLP-1 to Glucagon Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitic acid induces insulin resistance and oxidative stress-mediated cell injury through accumulation of lipid rafts in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of 1-Oleoyl-2-palmitoylglycerol in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-palmitoylglycerol (OPO), a structured triacylglycerol, is a significant component of human milk fat and plays a crucial role in infant nutrition and development. Its unique stereospecific positioning of palmitic acid at the sn-2 position influences fat and calcium absorption. Beyond its role in infant nutrition, the presence of OPO in various natural sources and its metabolic fate are of increasing interest to researchers in food science, nutrition, and drug development. This technical guide provides an in-depth overview of the natural sources of OPO, presenting quantitative data from various studies. Furthermore, it details the common experimental protocols for the extraction and quantification of triacylglycerols, including OPO, from natural matrices. Finally, this guide illustrates the metabolic pathway of dietary OPO and a typical experimental workflow for its analysis.

Natural Sources of this compound (OPO)

This compound is found in varying concentrations across a range of natural fats and oils. Human milk is a particularly rich source, and its presence in animal fats is also notable. In vegetable oils, the concentration of OPO is generally lower, with palmitic acid predominantly found at the sn-1 and sn-3 positions.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (or its isomeric mixture, palmitoyl-diolein) in various natural sources. It is important to note that nomenclature in the literature can be inconsistent, with "POO" (palmitoyl-diolein) often used to represent a mixture of isomers including OPO (1,3-dioleoyl-2-palmitoylglycerol).

| Natural Source | OPO (or POO) Concentration (% of total triacylglycerols) | Reference(s) |

| Animal Sources | ||

| Human Milk | 13.9 ± 2.1% | [1] |

| Lard (Pork Fat) | 21.55 ± 0.08% | [2] |

| Vegetable Sources | ||

| Palm Oil | 30.4% (as POO) | [3] |

| Olive Oil | 25.8% - 30.3% (as POO) | [4] |

| Sunflower Oil | Not typically reported as a major TAG | [3] |

| Soybean Oil | Not typically reported as a major TAG | [3] |

Experimental Protocols for OPO Analysis

The quantification of this compound in natural sources requires robust analytical methodologies. The following sections outline a general workflow and specific techniques commonly employed.

Lipid Extraction

A crucial first step is the efficient extraction of lipids from the sample matrix. The Folch or Bligh-Dyer methods are standard procedures.

-

Objective: To isolate total lipids from the sample.

-

Procedure (General Folch Method):

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Allow the mixture to stand, promoting the separation of the lipid-containing chloroform layer.

-

Wash the chloroform layer with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Triacylglycerol (TAG) Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying individual TAGs like OPO.

-

Instrumentation: An HPLC system equipped with a suitable detector. Common detectors include:

-

Refractive Index (RI) Detector: Sensitive to the bulk property of the eluent and provides a universal response for non-absorbing compounds like TAGs.

-

Evaporative Light Scattering Detector (ELSD): Offers good sensitivity for non-volatile analytes like TAGs.

-

Mass Spectrometry (MS): Provides structural information and high sensitivity and selectivity, enabling the differentiation of isomeric TAGs.

-

-

Chromatographic Column: Reversed-phase columns (e.g., C18, C30) are most commonly used for TAG separation. The separation is based on the partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

-

Mobile Phase: A gradient of solvents is typically used to achieve optimal separation of the complex mixture of TAGs. Common mobile phases include mixtures of acetonitrile, acetone, isopropanol, and dichloromethane.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of OPO. An internal standard is often used to correct for variations in sample preparation and injection volume.

Visualizations: Pathways and Workflows

Metabolic Fate of Dietary this compound

The stereospecific structure of OPO influences its digestion and absorption. The following diagram illustrates the metabolic pathway of dietary OPO.

General Experimental Workflow for OPO Quantification

The following diagram outlines the key steps in the analytical workflow for quantifying OPO in a natural source.

Conclusion

This compound is a key structured lipid with significant nutritional implications, most notably as a major component of human milk fat. While present in some animal fats, its concentration in common vegetable oils is relatively low in their native state. The analytical methodologies for its quantification are well-established, primarily relying on HPLC-based techniques. The unique metabolic fate of OPO, driven by the sn-2 position of palmitic acid, underscores the importance of stereospecific analysis in lipidomics. Further research into the broader physiological effects of OPO and its metabolites will continue to be an area of significant interest for nutritional science and the development of functional foods and therapeutics.

References

A Technical Guide to the Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPG)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthesis pathways for 1-Oleoyl-2-palmitoylglycerol (OPG), a structured triacylglycerol of significant interest in nutrition and pharmaceutical applications. It details both the endogenous metabolic routes within biological systems and the chemoenzymatic strategies employed for its large-scale production.

Endogenous Biosynthesis Pathways

In mammalian cells, the synthesis of triacylglycerols (TAGs), including OPG, occurs primarily through two convergent pathways located in the endoplasmic reticulum: the Glycerol-3-Phosphate (Kennedy) pathway and the Monoacylglycerol pathway.

Glycerol-3-Phosphate (Kennedy) Pathway

The de novo synthesis of TAGs predominantly follows the Kennedy pathway, which involves the sequential acylation of a glycerol backbone.[1][2][3]

-

First Acylation: The pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by a long-chain acyl-CoA, a reaction catalyzed by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT) .[4][5] This is the rate-limiting step in glycerolipid synthesis.[4][6] The product of this reaction is lysophosphatidic acid (LPA). In mammals, four GPAT isoforms have been identified (GPAT1-4).[4][5]

-

Second Acylation: The resulting LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) , also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), to form phosphatidic acid (PA).[7][8][9] This step is crucial for determining the fatty acid at the sn-2 position.

-

Dephosphorylation: Phosphatidic acid is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield sn-1,2-diacylglycerol (DAG).

-

Final Acylation: The final step is the acylation of DAG at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[10] There are two main DGAT enzymes, DGAT1 and DGAT2, which exhibit distinct substrate preferences. DGAT2 appears to preferentially utilize nascent DAG and de novo synthesized fatty acids, while DGAT1 is more involved in re-esterifying partial glycerides with preformed fatty acids.[10][11] The formation of this compound specifically requires the incorporation of a palmitoyl group at the sn-2 position by LPAAT and an oleoyl group at the sn-1 position by GPAT, followed by the addition of another acyl group at the sn-3 position by DGAT.

Monoacylglycerol (MGAT) Pathway

This pathway is particularly important in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver.[12] It provides an alternative route to DAG synthesis.

-

Acylation of Monoacylglycerol: The pathway begins with a monoacylglycerol (MAG), such as sn-2-palmitoylglycerol. The enzyme Monoacylglycerol Acyltransferase (MGAT) catalyzes the acylation of this MAG at the sn-1 or sn-3 position to form a DAG.[13][14][15] In humans, there are three MGAT enzymes (MOGAT1, MOGAT2, MOGAT3).[15]

-

Final Acylation: The resulting DAG then enters the final step of the Kennedy pathway, where it is acylated by DGAT to form a TAG.[14] This pathway can be a significant contributor to TAG synthesis, with MGAT enzymes showing interactions with DGAT enzymes to facilitate the process.[14]

In Vitro Chemoenzymatic Synthesis

The industrial production of OPG, particularly for infant formula, relies heavily on chemoenzymatic methods that offer high selectivity and yield. These methods typically use sn-1,3-specific lipases to precisely control the placement of fatty acids on the glycerol backbone.

Two-Step Enzymatic Synthesis

A widely used and highly selective method involves a two-step process starting from tripalmitin (PPP).[16][17]

-

Step 1: Enzymatic Alcoholysis. Tripalmitin is subjected to alcoholysis (e.g., with ethanol) catalyzed by an sn-1,3-specific lipase, such as one from Candida sp. 99-125 or Rhizomucor miehei.[17][18] The lipase selectively cleaves the palmitic acid from the sn-1 and sn-3 positions, yielding sn-2-monopalmitin (2-MP). The 2-MP intermediate is then isolated and purified, often through crystallization or solvent extraction.[16][17]

-

Step 2: Enzymatic Esterification. The purified 2-MP is then esterified with oleic acid, often using the same sn-1,3-specific lipase. The lipase catalyzes the attachment of oleic acid to the available sn-1 and sn-3 positions of the 2-MP, forming the desired 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is the symmetric isomer of OPG.[16][18] This reaction is frequently performed in a solvent-free system to create a more food-grade process.[16]

One-Step Acidolysis or Interesterification

OPG can also be synthesized in a single step via acidolysis or interesterification. In this approach, a fat rich in palmitic acid at the sn-2 position, such as tripalmitin or palm oil fractions, is reacted directly with oleic acid or oleic acid esters.[19][20][21] An sn-1,3-specific lipase (e.g., Lipozyme RM IM) catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions, replacing palmitic acid with oleic acid.[20][21] While simpler, this method can sometimes result in a lower purity of the final OPG product compared to the two-step method, with byproducts that may be difficult to remove.[20]

Experimental Protocols and Quantitative Data

Detailed Protocol: Two-Step Enzymatic Synthesis of OPO

This protocol is a composite representation based on methodologies described in the literature.[16][17]

Step 1: Synthesis of sn-2-Monopalmitin (2-MP) via Alcoholysis

-

Materials: Tripalmitin (PPP), ethanol, n-hexane (or other suitable organic solvent), immobilized sn-1,3-specific lipase (e.g., Rhizomucor miehei lipase immobilized on EP 100).

-

Enzyme Preparation: Equilibrate the immobilized lipase to a water activity of approximately 0.43 to optimize catalytic activity.

-

Reaction Setup: Dissolve tripalmitin in n-hexane in a stirred-tank reactor. Add ethanol and the prepared immobilized lipase. A typical substrate molar ratio might be 1:4 (PPP:ethanol).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for several hours until maximum conversion is achieved, as monitored by TLC or GC.

-

Product Isolation: After the reaction, filter to remove the immobilized enzyme (which can be reused). Remove the solvent under vacuum.

-

Purification: Isolate the 2-MP from the resulting mixture of glycerides and fatty acid ethyl esters by crystallization from a solvent like acetone at a low temperature or via solvent extraction.[17] Dry the purified 2-MP crystals under vacuum.

Step 2: Synthesis of OPO via Esterification

-

Materials: Purified 2-MP, oleic acid, immobilized sn-1,3-specific lipase.

-

Reaction Setup: Combine the purified 2-MP and oleic acid in a reactor, typically in a 1:2 to 1:3 molar ratio. This step is often performed in a solvent-free system.[16]

-

Reaction Conditions: Add the immobilized lipase (e.g., 10% by weight of substrates). Conduct the reaction at a higher temperature (e.g., 60°C) under vacuum to remove the water produced during esterification, driving the reaction to completion.

-

Product Recovery: After the reaction, filter to remove the enzyme. The resulting product is a structured lipid rich in OPO. Further purification by column chromatography or molecular distillation can be performed to achieve higher purity if required.

Quantitative Data Summary

The following table summarizes key quantitative data from various chemoenzymatic synthesis studies.

| Reference | Synthesis Method | Key Substrates | Enzyme | Yield/Content | Purity/Selectivity | Key Conditions |

| Schmid et al., 1999[16] | Two-Step | Tripalmitin, Oleic Acid | Rhizomucor miehei, Rhizopus delemar | 2-MP: up to 85%; OPO: up to 78% | >95% purity (2-MP); 96% PA at sn-2 | Water activity 0.43, solvent-free 2nd step |

| Liu et al., 2016[17] | Two-Step | Tripalmitin, Oleic Acid | Candida sp. 99-125 lipase | 2-MP: 78.03%; OPO: 65% | 98.01% purity (2-MP); 75% PA at sn-2 | Solvent extraction for 2-MP purification |

| Wei et al., 2015[20] | One-Step Acidolysis | Tripalmitin, Oleic Acid | Lipozyme RM IM | OPO content: 40.23% | N/A | Solvent-free, 60°C, 6:1 molar ratio (OA:PPP) |

| Wang et al., 2015[22] | Three-Step Chemoenzymatic | Glycerol, Oleic Acid, Palmitic Acid | Novozym 435 (for 1,3-diolein) | OPO yield: 90.5% | 98.7% regiopurity | Chemical final step (acylation of 1,3-diolein) |

| Ferreira-Dias et al.[19] | Three-Step from Palm Oil | Palm Oil Fractions | Lipozyme IM 60 | OPO content in TAG: ~74 mol% | 90.7 mol% PA at sn-2 | Acidolysis of synthesized tripalmitin |

Analytical Techniques for OPG Characterization

The verification of OPG synthesis and the determination of its purity and regiospecificity are crucial.

-

High-Performance Liquid Chromatography (HPLC): Non-aqueous reversed-phase HPLC is used for initial separation. Silver ion HPLC (Ag+-HPLC) is particularly effective for separating TAG isomers, including distinguishing OPG from its regioisomer OOP (1,2-dioleoyl-3-palmitoylglycerol).[23][24]

-

Gas Chromatography (GC): GC analysis of fatty acid methyl esters (FAMEs), prepared after pancreatic lipase digestion, is used to determine the fatty acid composition at the sn-2 position, confirming the correct placement of palmitic acid.[19]

-

Evaporative Light-Scattering Detector (ELSD): Often used with HPLC for the quantification of lipids like OPG, especially in samples with low concentrations.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an intrinsic lysophosphatidic acid acyltransferase activity in the lipolytic inhibitor G0/G1 switch gene 2 (G0S2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil | PLOS One [journals.plos.org]

- 10. A sequence variant in the diacylglycerol O-acyltransferase 2 gene influences palmitoleic acid content in pig muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 12. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 17. Research Portal [scholarworks.brandeis.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Enzymes in lipid modification: From classical biocatalysis with commercial enzymes to advanced protein engineering tools | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 22. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Metabolic Odyssey of 1-Oleoyl-2-palmitoylglycerol: A Technical Guide for Researchers

An In-depth Exploration of the Absorption, Distribution, Metabolism, Excretion, and Signaling Roles of a Key Diacylglycerol Species

Abstract

1-Oleoyl-2-palmitoylglycerol (OPG) is a prominent sn-1,2-diacylglycerol (DAG) species deeply enmeshed in the intricate web of lipid metabolism and cellular signaling. As a key intermediate in the biosynthesis of triglycerides and phospholipids, and a potent second messenger, the metabolic fate of OPG is of paramount interest to researchers in physiology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current understanding of OPG's journey through the body, from its dietary absorption to its ultimate metabolic conversion and its role in activating critical signaling cascades. This document details the enzymatic processes governing its synthesis and degradation, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Their stereochemistry, specifically the position of the fatty acyl chains on the glycerol backbone, dictates their metabolic fate and biological function. The sn-1,2-diacylglycerols, such as this compound (OPG), are of particular significance as they are the primary stereoisomers that function as second messengers in signal transduction pathways.

OPG can be generated through two primary routes: the de novo synthesis via the Kennedy pathway, and the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Once formed, OPG can be metabolized through several pathways: it can be phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage, or hydrolyzed by lipases to release free fatty acids and monoacylglycerol.

Beyond its role as a metabolic intermediate, OPG is a critical activator of several protein kinase C (PKC) isoforms, initiating a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Understanding the metabolic fate of OPG is therefore crucial for elucidating its role in both normal physiology and in pathological conditions such as cancer, diabetes, and cardiovascular disease.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Dietary triacylglycerols are the primary source of OPG. In the lumen of the small intestine, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of TAGs, yielding two free fatty acids and a 2-monoacylglycerol (2-MAG). 2-palmitoylglycerol, a product of TAGs containing palmitic acid at the sn-2 position, is readily absorbed by enterocytes. Within these cells, it is re-esterified to form di- and triacylglycerols. While direct absorption data for OPG is limited, studies on similar structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO) suggest that the presence of palmitic acid at the sn-2 position enhances the absorption of both the fatty acid and calcium.[1]

Distribution

Following absorption and re-esterification in the enterocytes, newly synthesized TAGs, which would include species derived from OPG, are incorporated into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream. Lipoprotein lipase (LPL), located on the surface of endothelial cells in peripheral tissues such as adipose tissue and muscle, hydrolyzes the TAGs within chylomicrons, releasing fatty acids and glycerol for uptake by these tissues. The remaining chylomicron remnants are cleared by the liver. Specific quantitative data on the tissue distribution of OPG is scarce in the literature.

Metabolism

The metabolic pathways of OPG are central to lipid homeostasis and signaling.

2.3.1. De Novo Synthesis (Kennedy Pathway)

The primary anabolic route for OPG synthesis is the Kennedy pathway, which occurs predominantly in the endoplasmic reticulum. This pathway involves the sequential acylation of glycerol-3-phosphate.

2.3.2. Hydrolysis of Phospholipids

A crucial source of signaling OPG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane.[2] This reaction is a key event in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling, generating OPG and inositol 1,4,5-trisphosphate (IP3) as second messengers.[2][3]

2.3.3. Catabolic Pathways

Once formed, OPG can be directed towards several metabolic fates:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate OPG to phosphatidic acid (PA), terminating the DAG signal and initiating the synthesis of other phospholipids.

-

Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the acylation of OPG to form triacylglycerols (TAGs), which are stored in lipid droplets as an energy reserve. There are two major DGAT enzymes, DGAT1 and DGAT2, which exhibit different subcellular localizations and potential substrate specificities.[4]

-

Hydrolysis: Various lipases can hydrolyze OPG to release oleic acid, palmitic acid, and glycerol.

Excretion

The fatty acid and glycerol components of OPG are ultimately metabolized for energy via beta-oxidation and glycolysis, respectively, or incorporated into other lipids. The carbon skeletons are eventually excreted as carbon dioxide and water.

Quantitative Data on OPG Metabolism

Quantitative data specifically for this compound is limited in the public domain. The following tables summarize available data for closely related diacylglycerol species and the enzymes involved in their metabolism. Researchers should consider these as estimates and perform their own quantitative analyses for their specific experimental systems.

Table 1: Activation of Protein Kinase C Isoforms by 1-Palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DG)

| PKC Isoform | Sensitivity to 16:0/18:1-DG | Dependence on 16:0/18:1-DG (Fold Increase) | Preference for DG Species |

| cPKC | |||

| α | High | Strong | Less preference for 18:0/22:6-DG at 2 mmol% |

| βII | High | Moderate | No significant preference |

| γ | High | Moderate | Moderate preference for 18:0/22:6-DG at 2 mmol% |

| nPKC | |||

| δ | - | Moderate | Preference for 18:0/22:6-DG at 20 and 200 mmol% |

| ε | - | Moderate | Moderate preference for 18:0/22:6-DG at 2000 mmol% |

| η | - | Not markedly activated | - |

| θ | High | Very Strong | Preference for 18:0/22:6-DG at 2 and 20 mmol% |

Data adapted from a study on the activation of PKC isozymes by different diacylglycerol molecular species. The study used 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DG), a close analog of OPG. Sensitivity and dependence are qualitative summaries from the source.

Table 2: Kinetic Parameters of Phospholipase C (PLC) for PIP2 Hydrolysis

| PLC Isoform | Vmax (nmol/min/mg) | Km (µM) |

| PLC-β1 | ~1500 | ~20 |

| PLC-γ1 | ~1000 | ~30 |

| PLC-δ1 | ~2000 | ~5 |

Note: These are general kinetic parameters for PLC isoforms acting on PIP2. The specific fatty acid composition of the resulting diacylglycerol, including OPG, will depend on the fatty acid composition of the cellular PIP2 pool. Data is compiled from various sources and should be considered approximate.

Signaling Pathways

This compound, as a canonical sn-1,2-diacylglycerol, is a potent activator of conventional (cPKC) and novel (nPKC) protein kinase C isoforms.[5] The activation of PKC by DAG is a cornerstone of cellular signal transduction, mediating a vast array of physiological responses.

Upon generation at the plasma membrane, OPG recruits PKC from the cytosol. The C1 domain of PKC directly binds to OPG, leading to a conformational change that relieves autoinhibition and activates the kinase domain. For conventional PKCs, this process is also dependent on an increase in intracellular calcium, which binds to the C2 domain and promotes membrane association.[6]

Activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, triggering various signaling cascades. These pathways regulate processes such as:

-

Gene expression

-

Cell proliferation and differentiation

-

Apoptosis

-

Cell migration and adhesion

-

Inflammatory responses

The specific downstream effects of OPG-mediated PKC activation are cell-type and context-dependent.

Experimental Protocols

Lipid Extraction from Tissues

5.1.1. Folch Method

This method is a gold standard for total lipid extraction from tissues.[1][7]

Reagents:

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

0.9% NaCl solution (w/v) in deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Weigh the tissue sample (e.g., 1 g) and homogenize it in a 20-fold volume (20 mL) of chloroform:methanol (2:1, v/v) using a mechanical homogenizer.

-

Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

-

Filter the homogenate through a fat-free filter paper or centrifuge to separate the liquid phase.

-

Transfer the filtrate to a separatory funnel and add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution.

-

Vortex the mixture for a few seconds and then allow the phases to separate. Centrifugation at low speed (e.g., 2000 rpm) can facilitate phase separation.

-

Carefully remove the upper aqueous phase.

-

Collect the lower chloroform phase, which contains the lipids.

-

Dry the chloroform phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or -80°C.

5.1.2. Bligh & Dyer Method

This method is particularly suitable for tissues with high water content.[8][9]

Reagents:

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

Deionized water

Procedure:

-

For a sample containing 1 mL of water (e.g., 1 g of tissue with ~80% water content), add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for another minute.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for further analysis.

Analysis of this compound

5.2.1. High-Performance Liquid Chromatography (HPLC) for Diacylglycerol Isomer Separation

Separation of DAG isomers is crucial for the specific analysis of OPG. Chiral HPLC is often required to separate sn-1,2 and sn-2,3 enantiomers.

Instrumentation:

-

HPLC system with a UV or evaporative light scattering detector (ELSD).

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).[10]

Mobile Phase (example for chiral separation):

-

Hexane/Isopropanol mixtures (e.g., 99.5:0.5, v/v). The exact ratio may need optimization depending on the column and specific DAGs.[10]

Procedure:

-

Derivatize the hydroxyl group of the DAGs (e.g., with 3,5-dinitrophenylurethane) to improve chromatographic resolution and detection, although direct separation is also possible with certain columns.[11]

-

Inject the derivatized or underivatized sample onto the HPLC system.

-

Elute the DAG isomers using an isocratic or gradient mobile phase.

-

Detect the separated isomers using a UV detector (for derivatized DAGs) or an ELSD.

-

Quantify OPG by comparing its peak area to that of a known standard.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and specificity for the quantification of OPG in complex biological matrices.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

C18 or other suitable reversed-phase column.

Mobile Phase (example):

-

A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization.

Mass Spectrometry Parameters:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor for the precursor ion of OPG and its specific product ions in Multiple Reaction Monitoring (MRM) mode for quantification. The exact m/z values will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+).

Procedure:

-

Inject the lipid extract onto the LC-MS/MS system.

-

Separate the lipids using a suitable gradient elution.

-

Detect and quantify OPG based on its retention time and specific MRM transitions.

-

Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations

Metabolic Pathways of this compound

Caption: Key metabolic pathways involving this compound (OPG).

OPG-Mediated PKC Signaling Pathway

Caption: Simplified signaling cascade of OPG-mediated Protein Kinase C (PKC) activation.

Experimental Workflow for OPG Analysis

Caption: A general experimental workflow for the analysis of OPG from biological samples.

Conclusion

This compound stands at a critical juncture of lipid metabolism and cellular signaling. Its synthesis and degradation are tightly regulated processes that are integral to maintaining cellular homeostasis. As a potent activator of Protein Kinase C, OPG plays a pivotal role in a myriad of cellular functions. While much is known about the general pathways of diacylglycerol metabolism, a significant need remains for more specific quantitative data on individual DAG species like OPG, including their precise tissue concentrations and the kinetics of the enzymes that govern their flux. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to further investigate the intricate roles of OPG in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.

References

- 1. repository.seafdec.org [repository.seafdec.org]

- 2. Reactome | PIP2 hydrolysis [reactome.org]

- 3. Phospholipase C [merckmillipore.com]

- 4. Differential actions of diacylglycerol acyltransferase (DGAT) 1 and 2 in regulating lipid metabolism and progesterone secretion of goose granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. tabaslab.com [tabaslab.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

1-Oleoyl-2-palmitoylglycerol: A Technical Guide to a Specific Diacylglycerol Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone with an oleic acid at the sn-1 position and a palmitic acid at the sn-2 position.[1] Like other DAGs, OPG is a crucial second messenger in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[2][3] The specific arrangement of its fatty acid chains suggests a distinct role in signal transduction, influencing the recruitment and activation of downstream effector proteins.[4] This technical guide provides a comprehensive overview of the current understanding of OPG, including its biochemical properties, the enzymatic pathways governing its synthesis and degradation, its role in signaling, and the experimental methodologies for its study. While direct research on OPG is limited, this guide draws upon the broader knowledge of DAG signaling and the specificity imparted by fatty acid composition to provide a foundational understanding for researchers in this field.

Biochemical and Physicochemical Properties

This compound is a 1,2-diglyceride.[1] Its structure and properties are defined by its constituent fatty acids: oleic acid (18:1) and palmitic acid (16:0).

| Property | Value | Source |

| Molecular Formula | C37H70O5 | --INVALID-LINK-- |

| Molecular Weight | 594.9 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate | --INVALID-LINK-- |

| Stereoisomer | 1-Palmitoyl-2-oleoyl-sn-glycerol (PubChem CID: 5282283) | --INVALID-LINK-- |

Enzymatic Synthesis and Degradation of this compound

The cellular concentration of OPG is tightly regulated by the coordinated action of synthesizing and degrading enzymes. The primary pathway for OPG synthesis is through the hydrolysis of phospholipids by phospholipase C (PLC), while its degradation is mainly carried out by diacylglycerol lipases (DAGLs) and diacylglycerol kinases (DGKs).

Synthesis via Phospholipase C (PLC)

PLCs catalyze the hydrolysis of glycerophospholipids, generating DAG and a phosphorylated head group.[5] The generation of OPG specifically would depend on the presence of a phospholipid precursor containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position, such as 1-oleoyl-2-palmitoyl-phosphatidylcholine or -phosphatidylinositol.

The activity of PLC can be influenced by the fatty acid composition of its substrate. Some studies have shown that PLC activity in human monocyte cell lines exhibits a preference for phosphatidylcholine containing longer-chain, less-saturated fatty acids like linoleic acid and arachidonic acid at the sn-2 position over oleic or palmitic acid.[6][7] However, other research on cytosolic PLC from platelets suggests a high selectivity for phosphatidylinositol as a head group but little to no specificity regarding the fatty acid composition.[8] This indicates that the rate of OPG production via PLC is likely cell-type and PLC isoform-dependent.

Caption: Synthesis of this compound (OPG) via Phospholipase C.

Degradation of this compound

OPG can be degraded through two primary pathways: hydrolysis by diacylglycerol lipases (DAGLs) to monoacylglycerol and a free fatty acid, or phosphorylation by diacylglycerol kinases (DGKs) to phosphatidic acid.

Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze the ester bond of a fatty acid from DAG.[9] Studies on bovine brain DAGL have shown a preference for hydrolyzing stearate over palmitate from the sn-1 position of 1,2-diacyl-sn-glycerols.[10] This suggests that OPG, with oleic acid at the sn-1 position, would be a substrate for DAGL, and its degradation rate would be influenced by the specific isoform of DAGL present in the cell.

Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid, another important signaling lipid.[11] Different isoforms of DGK exhibit distinct substrate specificities, suggesting that the conversion of OPG to phosphatidic acid is also a regulated process.[4][11]

Caption: Degradation pathways of this compound (OPG).

Role in Cellular Signaling: Activation of Protein Kinase C

Diacylglycerols are canonical activators of the protein kinase C (PKC) family of serine/threonine kinases.[2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both cPKCs and nPKCs are activated by DAG.[2][3]

The activation of PKC by DAG is a highly specific process that is influenced by the fatty acid composition of the DAG molecule.[4] Unsaturated 1,2-diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[12] The specific stereochemistry of the DAG molecule (1,2- vs. 1,3-diacylglycerol) also plays a critical role in PKC activation, with 1,2-diacylglycerols being significantly more effective.[12] These findings strongly suggest that this compound, as a 1,2-diacylglycerol with one unsaturated and one saturated fatty acid, would have a unique profile of PKC isoform activation.

The differential activation of PKC isoforms by various DAG species is a key mechanism for achieving signaling specificity.[4][13] This specificity arises from differences in the affinities of the C1 domains of PKC isoforms for structurally distinct DAGs.

Caption: General signaling pathway involving diacylglycerol-mediated PKC activation.

Experimental Protocols

Studying the specific roles of this compound requires precise methods for its quantification and analysis in complex biological samples. While protocols specifically for OPG are not widely published, methods developed for the broader analysis of DAG isomers can be adapted.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Bligh and Dyer method or a modified version thereof. This involves a biphasic extraction using chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.

Separation and Quantification of Diacylglycerol Isomers

Due to the structural similarity of DAG isomers, their separation requires advanced chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of DAG isomers.[14]

-

Chromatography: Reversed-phase liquid chromatography (RPLC) can separate DAGs based on their overall hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. For finer separation of isomers, silver ion high-performance liquid chromatography (Ag-HPLC) can be employed, which separates molecules based on the number and geometry of their double bonds.[14]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the identification and quantification of the separated DAG isomers. By analyzing the fragmentation patterns of the parent ions, it is possible to determine the specific fatty acid composition and their positions on the glycerol backbone.[14]

Caption: Experimental workflow for the analysis of diacylglycerol isomers.

Quantitative Data

Direct quantitative data on the biochemical interactions of this compound is scarce in the literature. The following table summarizes relevant data on the substrate specificity of enzymes involved in DAG metabolism, which provides a basis for predicting the behavior of OPG.

| Enzyme | Substrate(s) | Key Findings | Reference |

| Phospholipase C (human monocytes) | Phosphatidylcholine with varied sn-2 fatty acids | Activity is higher for substrates with linoleic or arachidonic acid at sn-2 compared to oleic or palmitic acid. | [6][7] |

| Phospholipase C (platelet cytosol) | Phosphatidylinositol with varied fatty acid compositions | Highly selective for the phosphatidylinositol head group, but not for the fatty acid composition. | [8] |

| Diacylglycerol Lipase (bovine brain) | 1,2-diacyl-sn-glycerols | Preferentially hydrolyzes stearate over palmitate at the sn-1 position. | [10] |

| Protein Kinase C alpha | Various 1,2- and 1,3-diacylglycerols | Unsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones. 1,2-diacylglycerols are significantly more effective activators than 1,3-diacylglycerols. | [12] |

Conclusion

This compound is a specific diacylglycerol isomer that is poised to play a distinct role in cellular signaling. While direct research on this molecule is limited, the principles of DAG signaling specificity based on fatty acid composition provide a strong framework for understanding its potential functions. The activation of specific protein kinase C isoforms by OPG is likely a key mechanism through which it exerts its biological effects. Future research utilizing advanced lipidomics techniques will be crucial to unravel the precise roles of this compound in health and disease, and to explore its potential as a target for therapeutic intervention. This guide provides a foundation for researchers to embark on such studies, highlighting the current knowledge and the exciting avenues for future investigation.

References

- 1. This compound | C37H70O5 | CID 45040152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein kinase C - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pnas.org [pnas.org]

- 5. aocs.org [aocs.org]

- 6. The effect of sn-2 fatty acid substitution on phospholipase C enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of sn-2 fatty acid substitution on phospholipase C enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the fatty acid selectivity of a phosphatidylinositol-specific cytosolic phospholipase C from pig and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 10. Bovine brain diacylglycerol lipase: substrate specificity and activation by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Oleoyl-2-palmitoylglycerol in Tissues by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 1-Oleoyl-2-palmitoylglycerol (OPG), a significant diacylglycerol (DAG) species, in various biological tissues. OPG and other DAGs are crucial second messengers in cellular signaling, primarily through the activation of Protein Kinase C (PKC), and are intermediates in lipid metabolism. Accurate quantification of specific DAG isomers like OPG is essential for understanding their roles in metabolic diseases, oncology, and neurobiology. The described method utilizes a robust lipid extraction procedure followed by sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Diacylglycerols (DAGs) are a class of neutral lipids that play a central role in a multitude of cellular processes. They are key intermediates in the biosynthesis of triacylglycerols and phospholipids. More importantly, as second messengers, they are critical components of signal transduction pathways. The activation of various cell surface receptors leads to the hydrolysis of phospholipids, generating DAGs which in turn recruit and activate members of the Protein Kinase C (PKC) family.[1][2] This activation triggers a cascade of downstream phosphorylation events that regulate cellular functions such as proliferation, differentiation, and apoptosis.[3][4]

The biological activity of DAGs can be highly dependent on their fatty acid composition and stereochemistry. This compound (OPG) is a specific sn-1,2-diacylglycerol containing oleic acid (18:1) at the sn-1 position and palmitic acid (16:0) at the sn-2 position. The precise quantification of individual DAG species like OPG is challenging due to their low abundance, the presence of isomeric forms, and their structural similarity to other lipids.

This application note outlines a comprehensive workflow for the extraction and quantification of OPG in tissue samples, providing researchers, scientists, and drug development professionals with a reliable method to investigate the role of this specific lipid mediator in health and disease.

Experimental Workflow

The overall experimental workflow for the quantification of OPG in tissues is depicted below. The process begins with tissue homogenization and lipid extraction, followed by separation and quantification using LC-MS/MS.

References

- 1. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Lipid Area within Thermogenic Mouse Perivascular Adipose Tissue Using Standardized Image Analysis in FIJI - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 1-Oleoyl-2-palmitoylglycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 1-Oleoyl-2-palmitoylglycerol (OPG), a specific diacylglycerol (DAG), from biological samples. The methodologies described cover initial total lipid extraction, fractionation of the diacylglycerol class, and subsequent chromatographic separation of the 1,2- and 1,3-diacylglycerol isomers.

Introduction

This compound is a key intermediate in various metabolic and signaling pathways. Accurate quantification and analysis of this specific diacylglycerol isomer are crucial for understanding its biological roles in health and disease. The extraction and isolation of OPG from complex biological matrices present a significant challenge due to its structural similarity to other lipid species and isomers. The following protocols provide a comprehensive workflow for the successful extraction and purification of OPG for downstream analysis.

Data Presentation: Comparison of Extraction Methodologies

The following table summarizes quantitative data for different stages of diacylglycerol extraction. It is important to note that specific yield and purity for this compound are often dependent on the starting material and the precise chromatographic conditions employed.

| Method Stage | Technique | Typical Recovery/Yield | Purity | Key Considerations |

| Total Lipid Extraction | Folch Method | >95% for total lipids | Low for specific DAGs | Efficient for a broad range of lipids, but requires subsequent purification steps. |

| Diacylglycerol Fractionation | Solid-Phase Extraction (SPE) - Aminopropyl Column | >95% for total DAGs[1][2] | Enriched DAG fraction | Effectively separates neutral lipids, free fatty acids, and phospholipids from DAGs. |

| Isomer Separation | High-Performance Liquid Chromatography (HPLC) | Method Dependent | High | Crucial for separating 1,2- and 1,3-diacylglycerol isomers. |

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Tissues (Folch Method)

This protocol describes the extraction of total lipids from a biological tissue sample, which is the essential first step before isolating the diacylglycerol fraction.[3][4][5][6]

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Glass centrifuge tubes

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample (i.e., 20 mL for 1 g of tissue).[3][4][6] This can be done using a mechanical homogenizer.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[4][6]

-

Phase Separation: Add 0.2 volumes (e.g., 4 mL for a 20 mL homogenate) of 0.9% NaCl solution to the homogenate.[3][4]

-

Vortex and Centrifuge: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[3][4]

-

Collection of the Lipid-Containing Phase: The mixture will separate into two phases. The lower phase is the chloroform layer containing the total lipids. The upper phase is the methanol-water layer containing non-lipid contaminants. Carefully remove the upper phase by aspiration.

-

Washing (Optional): To remove any residual non-lipid contaminants, the interface can be gently rinsed with a small amount of a 1:1 (v/v) methanol:water mixture without disturbing the lower phase.

-

Solvent Evaporation: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Isolation of the Diacylglycerol Fraction using Solid-Phase Extraction (SPE)

This protocol describes the separation of the diacylglycerol fraction from the total lipid extract obtained in Protocol 1. This method utilizes an aminopropyl-bonded silica phase for effective separation of lipid classes.[1][2]

Materials:

-

Total lipid extract (from Protocol 1)

-

Aminopropyl-bonded silica SPE cartridges

-

Hexane

-

Diethylether

-

Methanol

-

Chloroform

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to dry out.

-

Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids, including cholesterol esters and triacylglycerols, by passing 10 mL of a 2:1 (v/v) chloroform:isopropanol mixture through the cartridge. Collect this fraction separately if other lipid classes are of interest.

-

Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 10 mL of diethylether containing 2% formic acid through the cartridge. This solvent system protonates the silanol groups on the stationary phase, allowing for the elution of DAGs.

-

Solvent Evaporation: Evaporate the solvent from the collected diacylglycerol fraction under a stream of nitrogen.

-

Storage: Resuspend the dried diacylglycerol fraction in a suitable solvent for downstream analysis and store at -20°C or -80°C under a nitrogen atmosphere.

Protocol 3: Separation of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation of diacylglycerol isomers using normal-phase HPLC. The specific conditions may need to be optimized depending on the HPLC system and column used.

Materials:

-

Diacylglycerol fraction (from Protocol 2)

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Normal-phase HPLC column (e.g., silica or diol-bonded)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetic acid (optional)

Procedure:

-

Sample Preparation: Reconstitute the dried diacylglycerol fraction in the initial mobile phase solvent.

-

HPLC Conditions:

-

Column: Silica or Diol-bonded column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of hexane and isopropanol is commonly used. A typical starting condition could be 99:1 (v/v) hexane:isopropanol, gradually increasing the proportion of isopropanol. A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) or ELSD. ELSD is a universal detector for lipids and is often preferred for its consistent response.

-

-

Injection and Separation: Inject the sample onto the HPLC system. The 1,3-diacylglycerol isomers will typically elute before the 1,2-diacylglycerol isomers in a normal-phase system.

-

Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

-

Quantification: Quantify the amount of OPG by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the OPG standard.

Mandatory Visualizations

Caption: Workflow for OPG Extraction.

Caption: Diacylglycerol Signaling Pathway.

References

- 1. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 4. Lipid extraction by folch method | PPTX [slideshare.net]

- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 6. youtube.com [youtube.com]

Application Notes: Mass Spectrometry of 1-Oleoyl-2-palmitoylglycerol (OPG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-2-palmitoylglycerol (OPG), a key diacylglycerol (DAG), is a critical lipid intermediate involved in cellular metabolism and signaling pathways.[1] As a second messenger, it plays a pivotal role in the activation of protein kinase C (PKC), influencing a myriad of cellular processes. Given its low abundance and rapid metabolism, the accurate identification and quantification of specific DAG isomers like OPG in biological matrices present a significant analytical challenge.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the sensitive and specific analysis of OPG, enabling researchers to unravel its complex roles in health and disease.[2][3][4][5]

Principles of Mass Spectrometric Analysis of OPG

The analysis of OPG by mass spectrometry relies on soft ionization techniques, primarily Electrospray Ionization (ESI), followed by fragmentation analysis using tandem mass spectrometry (MS/MS) to confirm its structure and distinguish it from other isomers.

Ionization and Adduct Formation

Due to their non-polar nature, diacylglycerols like OPG are typically ionized using ESI in positive ion mode.[3][6] To enhance ionization efficiency, analysis is often performed by forming adducts with cations. The most common adduct for glycerolipids is the ammonium adduct ([M+NH₄]⁺), which is readily formed by adding ammonium acetate to the mobile phase.[6][7] Other adducts, such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺), can also be utilized.[8] Derivatization strategies to add a permanent positive charge to the molecule can also be employed to improve detection limits.[1]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry is crucial for the structural elucidation of OPG. Following the isolation of the precursor ion (e.g., the [M+NH₄]⁺ adduct), Collision-Induced Dissociation (CID) is applied. The primary fragmentation pathway for diacylglycerols involves the neutral loss of one of the fatty acyl chains along with the adducted molecule (e.g., loss of RCOOH + NH₃).[6]

For OPG (18:1/16:0), the [M+NH₄]⁺ precursor ion will exhibit two characteristic neutral losses:

-

Neutral loss of Oleic Acid (18:1) + NH₃: This results in a fragment ion corresponding to the remaining palmitoyl-glycerol moiety.

-

Neutral loss of Palmitic Acid (16:0) + NH₃: This results in a fragment ion corresponding to the remaining oleoyl-glycerol moiety.

These specific losses allow for the unambiguous identification of the fatty acid constituents of the DAG molecule.

Quantitative Data

The accurate mass and characteristic fragments of OPG are essential for its identification and quantification. The data presented below is for the sn-1-oleoyl-2-palmitoyl isomer, though the fragmentation pattern is similar for the sn-1-palmitoyl-2-oleoyl isomer.

| Parameter | Description | Value (m/z) |

| Molecular Formula | C₃₇H₇₀O₅ | - |

| Exact Mass | Monoisotopic mass of the neutral molecule.[9] | 594.5223 |

| [M+NH₄]⁺ | Ammonium adduct precursor ion. | 612.5538 |

| [M+Na]⁺ | Sodium adduct precursor ion. | 617.5043 |

| Fragment 1 | [M+NH₄ - (Oleic Acid + NH₃)]⁺ | 313.2737 |

| Fragment 2 | [M+NH₄ - (Palmitic Acid + NH₃)]⁺ | 339.2893 |

Note: The m/z values are calculated based on the exact masses of the elements. Observed values may vary slightly depending on instrument calibration and resolution.

Diagrams and Visualizations

Caption: MS/MS fragmentation pathway of [M+NH₄]⁺ of OPG.

Caption: General workflow for LC-MS/MS analysis of OPG.

Caption: Simplified signaling pathway involving DAG.

Experimental Protocol: LC-MS/MS Quantification of OPG

This protocol provides a general framework for the quantification of this compound in a biological matrix, such as plasma.

Objective

To selectively separate and quantify this compound from other lipid species in a complex biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Standards: this compound (analytical grade), appropriate deuterated or odd-chain DAG internal standard (IS).

-

Solvents (LC-MS Grade): Methanol, Isopropanol (IPA), Acetonitrile (ACN), Water, Chloroform, n-Hexane.

-

Additives: Ammonium Acetate.

-

Lipid Extraction: Phospholipid removal columns or reagents may be necessary for complex samples like plasma to reduce matrix effects.[2]

-

Sample Matrix: e.g., Human plasma.